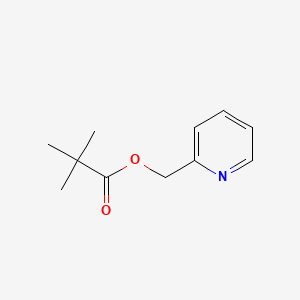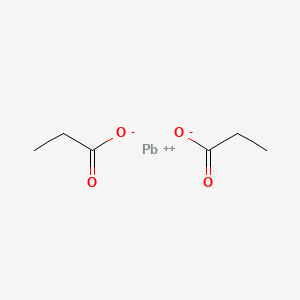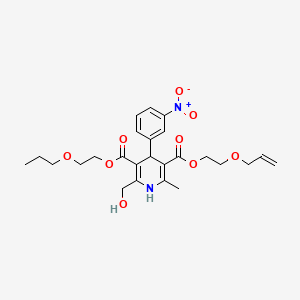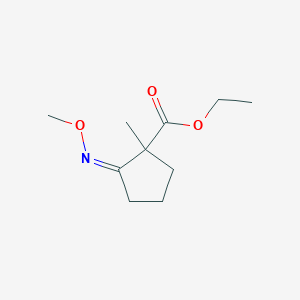
Phenanthrene-9-14C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenanthrene-9-14C is a radiolabeled compound where the carbon-14 isotope is incorporated at the 9th position of the phenanthrene molecule. Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, and it is commonly found in coal tar, cigarette smoke, and exhaust fumes . The radiolabeled version, this compound, is used extensively in scientific research to trace and study the behavior of phenanthrene in various environments and biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Phenanthrene-9-14C involves the incorporation of carbon-14 into the phenanthrene structure.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of phenanthrene, followed by isotopic labeling. This process requires stringent conditions to ensure the purity and specific activity of the radiolabeled compound. The labeled compound is often produced in a methanol solution to maintain its stability .
化学反应分析
Types of Reactions: Phenanthrene-9-14C undergoes various chemical reactions, including:
Oxidation: Phenanthrene can be oxidized to phenanthrenequinone using chromic acid.
Reduction: Reduction of phenanthrene can yield 9,10-dihydrophenanthrene using hydrogen gas and raney nickel.
Substitution: Electrophilic halogenation can produce 9-bromophenanthrene when reacted with bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and raney nickel are used for reduction reactions.
Substitution: Bromine is used for halogenation reactions.
Major Products:
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Bromophenanthrene
科学研究应用
Phenanthrene-9-14C is widely used in scientific research due to its radiolabeled nature, which allows for precise tracking and analysis. Some applications include:
Environmental Studies: Used to study the degradation and behavior of phenanthrene in soil and water.
Biological Research: Helps in understanding the metabolic pathways and bioaccumulation of phenanthrene in living organisms.
Industrial Applications: Used in the development of materials and chemicals where phenanthrene derivatives are involved.
作用机制
The mechanism of action of Phenanthrene-9-14C involves its interaction with various molecular targets and pathways. In biological systems, phenanthrene can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can bind to DNA and proteins . This interaction is crucial for studying the toxicological effects and environmental impact of phenanthrene.
相似化合物的比较
Phenanthrene-9-14C can be compared with other polycyclic aromatic hydrocarbons (PAHs) such as:
Anthracene: Another PAH with three fused benzene rings, but with a different arrangement.
Naphthalene: A simpler PAH with two fused benzene rings.
Benzo[a]pyrene: A more complex PAH with five fused benzene rings.
Uniqueness: this compound is unique due to its specific radiolabeling, which allows for detailed tracking and analysis in various scientific studies. Its structure and reactivity also make it a valuable compound for studying the behavior of PAHs in different environments .
属性
CAS 编号 |
97193-05-0 |
|---|---|
分子式 |
C14H10 |
分子量 |
180.22 g/mol |
IUPAC 名称 |
phenanthrene |
InChI |
InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i9+2 |
InChI 键 |
YNPNZTXNASCQKK-FOQJRBATSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=[14CH]C3=CC=CC=C32 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


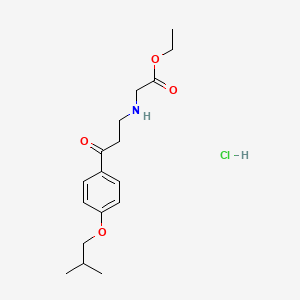
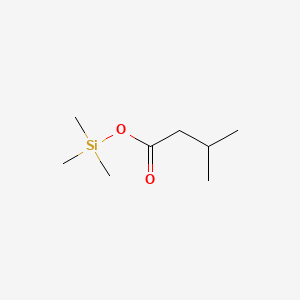
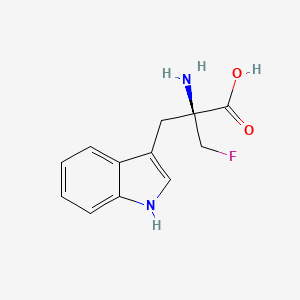
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
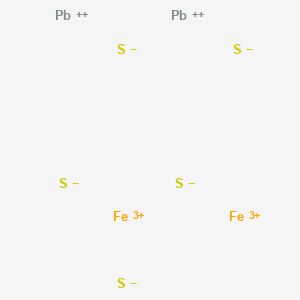
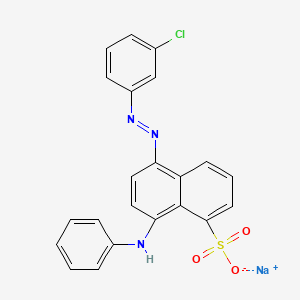
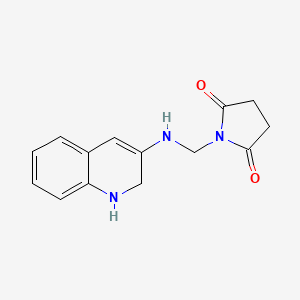
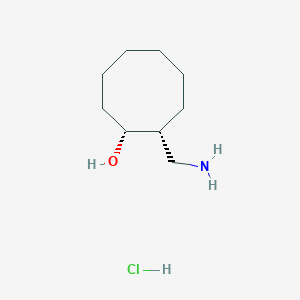
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
